molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No.: B128361
CAS No.: 99-73-0
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

2,4’-Dibromoacetophenone: is an organic compound with the molecular formula C8H6Br2O . It is a derivative of acetophenone, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

2,4’-Dibromoacetophenone is a phenyl α-bromomethyl ketone compound that acts as a cell-permeable, non-ATP competitive inhibitor of GSK-3β .

Biochemical Pathways

The primary biochemical pathway affected by 2,4’-Dibromoacetophenone is the GSK-3β pathway. GSK-3β is involved in numerous cellular processes, including cell division, proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 2,4’-Dibromoacetophenone can potentially influence these processes .

Result of Action

The molecular and cellular effects of 2,4’-Dibromoacetophenone’s action largely depend on its inhibition of GSK-3β. This can lead to changes in cell division, proliferation, differentiation, and apoptosis . .

Biochemical Analysis

Biochemical Properties

2,4’-Dibromoacetophenone plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with glycogen synthase kinase-3 beta (GSK-3β), where it acts as a non-ATP competitive inhibitor with an IC50 value of 0.5 μM . This interaction is crucial as GSK-3β is involved in numerous cellular processes, including glycogen metabolism, cell signaling, and gene expression. Additionally, 2,4’-Dibromoacetophenone is used in the protection of phenols and carboxylic acids, further highlighting its versatility in biochemical applications .

Cellular Effects

2,4’-Dibromoacetophenone has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GSK-3β can lead to alterations in the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis . Furthermore, 2,4’-Dibromoacetophenone’s role in esterification reactions can impact cellular metabolism by modifying the availability and activity of carboxylic acids and phenols within the cell .

Molecular Mechanism

The molecular mechanism of 2,4’-Dibromoacetophenone involves its interaction with biomolecules, particularly enzymes. As mentioned earlier, it inhibits GSK-3β by binding to a site distinct from the ATP-binding site, thereby preventing the enzyme’s activity without competing with ATP . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, 2,4’-Dibromoacetophenone can undergo condensation reactions with aldehydes, forming α,β-unsaturated ketones, which can further participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dibromoacetophenone can change over time. The compound is stable under standard storage conditions but can degrade when exposed to strong bases, strong reducing agents, or strong oxidizing agents . Long-term studies have shown that its inhibitory effects on GSK-3β can persist, leading to sustained alterations in cellular function and signaling pathways

Dosage Effects in Animal Models

The effects of 2,4’-Dibromoacetophenone vary with different dosages in animal models. At lower doses, it effectively inhibits GSK-3β without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and potential disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on GSK-3β become detrimental, emphasizing the importance of dosage optimization in experimental settings .

Metabolic Pathways

2,4’-Dibromoacetophenone is involved in various metabolic pathways. It interacts with enzymes such as GSK-3β and participates in esterification reactions with carboxylic acids . These interactions can influence metabolic flux and the levels of metabolites within the cell. Additionally, its role in forming α,β-unsaturated ketones through condensation reactions with aldehydes highlights its involvement in metabolic pathways related to ketone synthesis and utilization .

Transport and Distribution

Within cells and tissues, 2,4’-Dibromoacetophenone is transported and distributed through interactions with transporters and binding proteins. Its cell-permeable nature allows it to readily enter cells and exert its biochemical effects . The compound’s distribution within tissues can be influenced by factors such as its solubility and interactions with cellular components. Understanding its transport and distribution is crucial for optimizing its use in biochemical applications and experimental studies .

Subcellular Localization

The subcellular localization of 2,4’-Dibromoacetophenone can affect its activity and function. It is known to localize in various cellular compartments, including the cytoplasm and potentially the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The precise subcellular distribution of 2,4’-Dibromoacetophenone can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Acetophenone: One common method involves the bromination of acetophenone.

    Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Tin(II) Chloride (SnCl2): Used in condensation reactions to form α,β-unsaturated ketones.

    Samarium(III) Iodide (SmI3): Another reagent for condensation reactions.

    Sulfuric Acid (H2SO4): Used as a supporting electrolyte in biphasic electrolysis for α-bromination.

Major Products:

    α,β-Unsaturated Ketones: Formed through condensation reactions.

    Esters: Formed through esterification of carboxylic acids.

Comparison with Similar Compounds

    2-Bromoacetophenone: Similar structure but with only one bromine atom at the 2 position.

    4’-Bromoacetophenone: Bromine atom at the 4 position only.

    2,3’-Dibromoacetophenone: Bromine atoms at the 2 and 3 positions.

    2-Bromo-4’-methylacetophenone: Bromine at the 2 position and a methyl group at the 4 position.

Uniqueness: 2,4’-Dibromoacetophenone is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and usefulness in various chemical reactions compared to its mono-brominated counterparts.

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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CAS No.

99-73-0
Record name 4-Bromophenacyl bromide
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Record name p-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-(4-bromophenyl)ethanone (10.0 g, 50.25 mmol, 1.00 equiv) in acetic acid (50 mL). This was followed by the addition of a solution of bromine (8.2 g, 1.05 equiv) in acetic acid (50 mL) dropwise with stirring at 60° C. over 90 min. The resulting solution was stirred for 3 h at 60° C. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from petroleum ether/ethyl acetate in the ratio of 7:1. This resulted in 9.3 g (67%) of the title compound as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
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Quantity
50 mL
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50 mL
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solvent
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Yield
67%

Synthesis routes and methods II

Procedure details

Bromine (80 g, 500 mmol) was added dropwise to a solution of 1-(4-bromo-phenyl)-ethanone (100 g, 500 mmol) in dichloromethane (1500 mL) at ambient temperature. The reaction mixture was stirred for 3 h and then concentrated. The residue was washed with dichloromethane (100 mL) to give the crude title compound (120 g, 86% yield) as a white solid. 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.78 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.32 (s, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (1.29 mL, 25.1 mmol) was added dropwise at 15-20° C. to a solution of 4-bromoacetophenone (5 g, 25.1 mmol) in DCM (40 mL) and the mixture was stirred at this temperature until the bromine colour was discharged. The mixture was diluted with water and the organic phase was separated. This was dried over sodium sulfate and concentrated to afford 2-bromo-1-(4-bromo-phenyl)-ethanone (6 g, 86%).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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